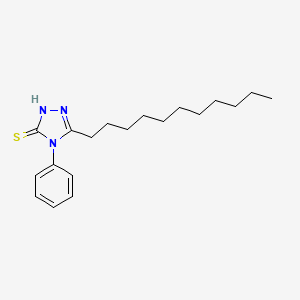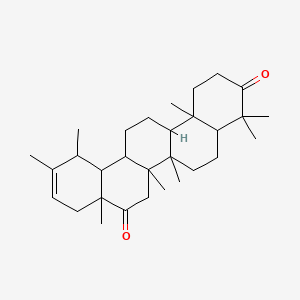
Faradione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Faradione is a compound that has garnered significant interest in recent years due to its unique properties and potential applications. It is primarily known for its role in the development of sodium-ion batteries, which are considered a promising alternative to lithium-ion batteries. This compound’s unique chemical structure and properties make it a valuable compound in various scientific and industrial fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Faradione involves several steps, each requiring specific reaction conditions. The primary synthetic route includes the following steps:
Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.
Intermediate Processing: The intermediate compound undergoes further reactions, often involving catalysts and specific temperature and pressure conditions, to form this compound.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification methods are employed to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
Faradione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: this compound can participate in substitution reactions where one or more atoms in its structure are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with enhanced electrochemical properties, while reduction may produce compounds with different electronic characteristics.
科学的研究の応用
Faradione has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor in the synthesis of various chemical compounds and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: this compound’s unique properties make it a candidate for drug development and therapeutic applications.
Industry: this compound is used in the development of advanced materials, particularly in the field of energy storage, where it plays a crucial role in the development of sodium-ion batteries.
作用機序
The mechanism of action of Faradione involves its interaction with specific molecular targets and pathways. In the context of sodium-ion batteries, this compound acts as an active material that facilitates the storage and release of sodium ions during the charge and discharge cycles. The molecular structure of this compound allows it to efficiently intercalate and deintercalate sodium ions, contributing to the overall performance of the battery.
類似化合物との比較
Faradione is often compared with other compounds used in energy storage, such as lithium cobalt oxide and lithium iron phosphate. While these compounds have their own advantages, this compound offers unique benefits, including:
Higher Energy Density: this compound-based sodium-ion batteries can achieve energy densities comparable to or exceeding those of lithium-ion batteries.
Safety: this compound’s chemical stability and non-flammable nature make it a safer alternative to some lithium-based compounds.
Cost-Effectiveness: The use of sodium, which is more abundant and less expensive than lithium, makes this compound-based batteries more cost-effective.
Similar Compounds
Some similar compounds include:
Lithium Cobalt Oxide: Commonly used in lithium-ion batteries, known for high energy density but with safety concerns.
Lithium Iron Phosphate: Known for its stability and safety, but with lower energy density compared to other lithium-based compounds.
Sodium Manganese Oxide: Another sodium-ion battery material with different electrochemical properties compared to this compound.
特性
CAS番号 |
42482-68-8 |
|---|---|
分子式 |
C30H46O2 |
分子量 |
438.7 g/mol |
IUPAC名 |
4,4,6a,6b,8a,11,12,14b-octamethyl-2,4a,5,6,6a,7,9,12,12a,13,14,14a-dodecahydro-1H-picene-3,8-dione |
InChI |
InChI=1S/C30H46O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h11,19-22,25H,9-10,12-17H2,1-8H3 |
InChIキー |
JZDSIQGHBJTPKJ-UHFFFAOYSA-N |
正規SMILES |
CC1C2C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC(=O)C2(CC=C1C)C)C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670453.png)
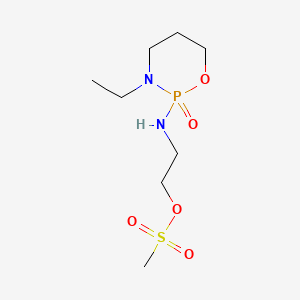
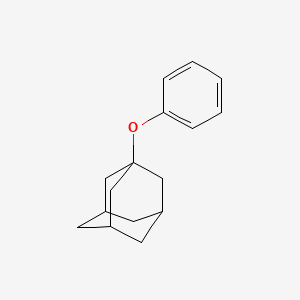
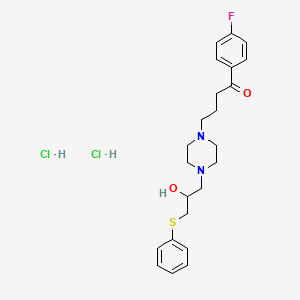
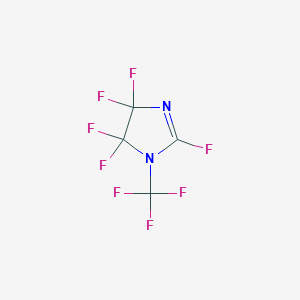
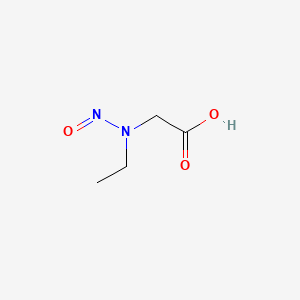
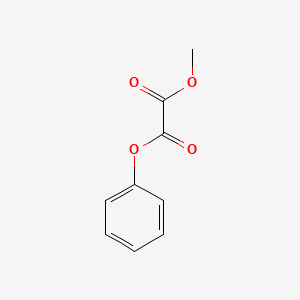
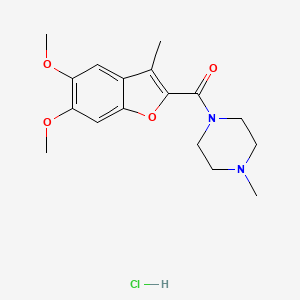
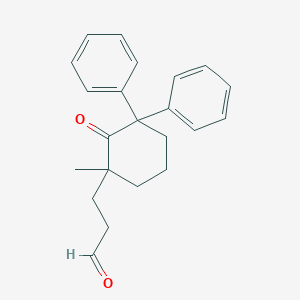
![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine)](/img/structure/B14670500.png)

![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
